molecular formula C20H38 B14457290 9-Eicosyne CAS No. 71899-38-2

9-Eicosyne

Cat. No.: B14457290
CAS No.: 71899-38-2
M. Wt: 278.5 g/mol
InChI Key: ARULVMGJDAAVBD-UHFFFAOYSA-N
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Description

9-Eicosyne is an organic compound with the molecular formula C20H38. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its long carbon chain and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Eicosyne can be synthesized through various organic synthesis methods. One common approach involves the coupling of terminal alkynes with alkyl halides under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of long-chain alkanes. This process involves the removal of hydrogen atoms from the alkane to form the alkyne. The reaction is typically carried out at high temperatures and in the presence of a metal catalyst such as platinum or palladium.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: this compound can participate in substitution reactions where the triple bond is replaced by other functional groups. Halogenation is a common example, where halogens like chlorine or bromine are added to the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alkanes and alkenes.

    Substitution: Haloalkynes and other substituted alkynes.

Scientific Research Applications

9-Eicosyne has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Eicosyne involves its interaction with various molecular targets. The triple bond in the compound makes it highly reactive, allowing it to participate in a variety of chemical reactions. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

    9-Eicosene: An alkene with a similar carbon chain length but with a double bond instead of a triple bond.

    9-Decyne: A shorter alkyne with similar reactivity but a shorter carbon chain.

Uniqueness: 9-Eicosyne is unique due to its long carbon chain and the presence of a triple bond, which imparts distinct chemical properties

Properties

CAS No.

71899-38-2

Molecular Formula

C20H38

Molecular Weight

278.5 g/mol

IUPAC Name

icos-9-yne

InChI

InChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-17,19H2,1-2H3

InChI Key

ARULVMGJDAAVBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#CCCCCCCCC

Origin of Product

United States

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